5-Bromo-2-((1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromo, chloro, and methoxy groups would all be attached to different carbon atoms in the pyridine ring, while the sulfonyl group would be attached to the nitrogen atom in the pyrrolidin ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the bromo and chloro groups are both good leaving groups, meaning they could be replaced by other groups in a substitution reaction. The sulfonyl group could potentially undergo a variety of reactions, including reduction, hydrolysis, and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the bromo and chloro groups would likely make the compound relatively heavy and possibly quite volatile. The methoxy group could potentially increase the compound’s solubility in organic solvents .Scientific Research Applications
Synthesis and Structural Studies
- Pyridinesulfonamide, a fragment of 5-Bromo-2-((1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine, plays a crucial role in the development of novel drugs. Research on its enantiomers revealed significant stereochemistry effects on PI3Kα kinase and anticancer activity (Zhou et al., 2015).
Pharmacological Characterization
- A derivative of this compound demonstrated potent and selective antagonistic properties on the 5-HT6 receptor, indicating its potential therapeutic use in cognitive deficits treatment (Riemer et al., 2003).
Antimicrobial and Antibacterial Activity
- Novel cyanopyridine derivatives synthesized from 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile showed significant antimicrobial activity against various bacteria, indicating their potential as antibacterial agents (Bogdanowicz et al., 2013).
Use in Cancer Research
- Graph theoretical analysis and in silico modeling of derivatives of this compound showed promising cytotoxic activity against breast cancer cell lines, suggesting its potential in cancer treatment (Panneerselvam et al., 2022).
Antibacterial and Antioxidant Properties
- Derivatives of 5-Bromo-2-((1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine exhibited excellent antibacterial activity against various bacterial strains and showed moderate to good antioxidant properties (Variya et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins such as the extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (erk2) and fibroblast growth factor receptor 2 (fgfr2) . These proteins play crucial roles in cell signaling pathways, influencing cell growth, differentiation, and survival.
Mode of Action
It’s likely that it interacts with its targets (such as erk2 and fgfr2) by binding to their active sites, thereby modulating their activity . This can result in changes to the cell signaling pathways these proteins are involved in, potentially leading to altered cellular functions.
Biochemical Pathways
For instance, ERK2 is involved in the Ras-Raf-MEK-ERK pathway, which regulates cell proliferation and differentiation .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific mode of action and the biochemical pathways it affects. Given its potential targets, it could influence cell growth, differentiation, and survival .
properties
IUPAC Name |
5-bromo-2-[1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O4S/c1-23-14-4-3-12(18)8-15(14)25(21,22)20-7-6-13(10-20)24-16-5-2-11(17)9-19-16/h2-5,8-9,13H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBZDOJTOMDZBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-((1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine |
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